molecular formula C15H15N5O2S B2702013 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-acetamidothiazol-4-yl)acetamide CAS No. 1235280-49-5

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-acetamidothiazol-4-yl)acetamide

Cat. No. B2702013
M. Wt: 329.38
InChI Key: UATPLZHGTJBJHQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the synthesis and potential antimicrobial efficacy of compounds related to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-acetamidothiazol-4-yl)acetamide. For example, studies have shown the antibacterial and antifungal activities of benzimidazole-based derivatives, highlighting their potential as promising antimicrobial agents. Compounds have been tested against a range of gram-positive, gram-negative bacteria, and fungal strains, displaying promising Minimum Inhibition Concentrations (MICs) (Rezki, 2016), (Turan-Zitouni et al., 2007).

Anticancer Activities

Several derivatives have been synthesized with a focus on evaluating their anticancer potential. Research indicates that specific benzimidazole-thiazole derivatives exhibit promising anticancer activity against various cancer cell lines, including HepG2 and PC12, suggesting a potential pathway for developing new anticancer therapies (Nofal et al., 2014).

Electrocatalysis and Sensor Applications

An imidazole derivative has been utilized in constructing modified electrodes, serving as a bifunctional electrocatalyst for the oxidation of biologically relevant molecules. This application demonstrates the compound's potential in electrochemical sensors, which could be valuable for detecting and quantifying substances like ascorbic acid and adrenaline in pharmaceutical samples (Nasirizadeh et al., 2013).

Anthelmintic Activity

Research into the anthelmintic activity of benzimidazole derivatives has shown effectiveness against Pheretima posthumous, comparing favorably with standard drugs. This suggests their potential utility in developing new treatments for parasitic worm infections (Kumar & Sahoo, 2014).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and disposal.


Future Directions

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properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(1H-benzimidazol-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-9(21)17-15-18-10(8-23-15)6-14(22)16-7-13-19-11-4-2-3-5-12(11)20-13/h2-5,8H,6-7H2,1H3,(H,16,22)(H,19,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATPLZHGTJBJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-acetamidothiazol-4-yl)acetamide

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